N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide
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Overview
Description
N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group attached to an indane ring, which is further connected to a phenyl group with an acetamide moiety. Its distinct molecular configuration makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide typically involves the following steps:
Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the hydroxylated indane with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or convert the acetamide to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro groups on the phenyl ring.
Scientific Research Applications
N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The hydroxy group and acetamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(2R,3R)-3-(Hydroxymethyl)-5-oxo-2-morpholinyl]phenyl]acetamide
- N-[(1R)-3-(4-Hydroxyphenyl)-1-methylpropyl]-2-(2-phenyl-1H-indol-3-yl)acetamide
Uniqueness
N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide stands out due to its specific indane ring structure and the positioning of the hydroxy group, which may confer unique binding properties and biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11(19)18-14-8-6-12(7-9-14)17-15-5-3-2-4-13(15)10-16(17)20/h2-9,16-17,20H,10H2,1H3,(H,18,19)/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSDPCNIYQZQZ-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C(CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)[C@H]2[C@@H](CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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